N-(4-bromo-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
Description
N-(4-bromo-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a phthalazinone moiety and a brominated phenyl group, which may impart unique chemical and biological properties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-11-9-12(7-8-15(11)19)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQAXHRALMJEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Acylation: Formation of the acetamide linkage through acylation of the amine group with an appropriate acyl chloride or anhydride.
Phthalazinone Formation: Cyclization to form the phthalazinone ring, often involving condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form different functional groups.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
- N-(4-fluoro-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
Uniqueness
N-(4-bromo-3-methyl-phenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom may enhance binding affinity to certain biological targets or alter the compound’s pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
